N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of adamantane, thiadiazole, and trimethoxybenzamide moieties
Preparation Methods
The synthesis of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3,4,5-trimethoxybenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with adamantane-1-carbohydrazide and 3,4,5-trimethoxybenzoic acid.
Formation of Thiadiazole Ring: Adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Coupling Reaction: The thiadiazole derivative is then coupled with 3,4,5-trimethoxybenzoic acid under suitable reaction conditions to form the final product.
Chemical Reactions Analysis
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3,4,5-trimethoxybenzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(Adamantan-1-YL)-1,3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3,4,5-trimethoxybenzamide can be compared with other similar compounds:
Properties
Molecular Formula |
C22H27N3O4S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H27N3O4S/c1-27-16-7-15(8-17(28-2)18(16)29-3)19(26)23-21-25-24-20(30-21)22-9-12-4-13(10-22)6-14(5-12)11-22/h7-8,12-14H,4-6,9-11H2,1-3H3,(H,23,25,26) |
InChI Key |
FTJRVNFXMKCQGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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